molecular formula C14H24N2 B2927367 (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline CAS No. 2165913-68-6

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline

Cat. No.: B2927367
CAS No.: 2165913-68-6
M. Wt: 220.36
InChI Key: XPLBIDDEKDMKPD-NSHDSACASA-N
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Description

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is a chiral compound characterized by the presence of a tertiary butyl group, a methyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline typically involves the following steps:

    Formation of the Amino Intermediate: The initial step involves the preparation of (S)-3,3-Dimethylbutan-2-ylamine through the reaction of 3,3-Dimethylbutan-2-one with a suitable amine source under reductive amination conditions.

    Methylation: The amino intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the methyl group.

    Coupling with Aniline: The final step involves the coupling of the methylated amino intermediate with aniline under conditions that facilitate the formation of the desired product. This can be achieved using a coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) or a similar agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aniline derivatives.

Scientific Research Applications

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (S)-3,3-Dimethylbutan-2-ylamine: Shares the tertiary butyl group but lacks the aniline moiety.

    N-Methyl-4-aminobenzene: Contains the aniline moiety but lacks the tertiary butyl group.

Uniqueness

(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is unique due to the combination of its chiral center, tertiary butyl group, and aniline moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[[(2S)-3,3-dimethylbutan-2-yl]-methylamino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLBIDDEKDMKPD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)N(C)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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